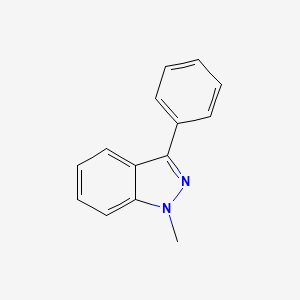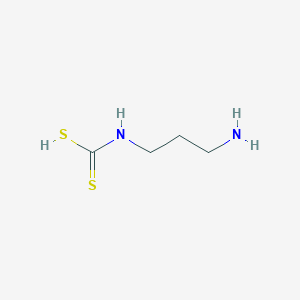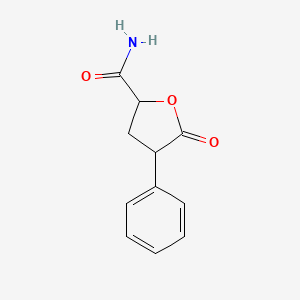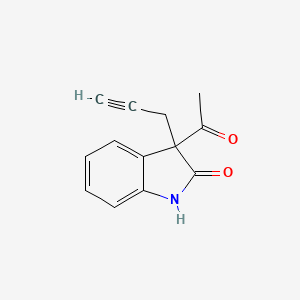
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system attached to a butanediol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-9H-purin-9-yl)-1,4-butanediol typically involves the reaction of a purine derivative with a butanediol compound. One common method involves the use of 6-amino-9H-purine as a starting material, which is then reacted with 1,4-butanediol under specific conditions to form the desired product . The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the purine ring .
Scientific Research Applications
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Amino-9H-purin-9-yl)-1,4-butanediol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
2-(6-Amino-9H-purin-9-yl)-1,4-butanediol can be compared with other similar compounds, such as:
2-(6-Amino-9H-purin-9-yl)ethyl acetate: This compound has a similar purine structure but with an acetate group instead of a butanediol chain.
N-[2-(6-Amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: This compound features a furylmethyl group attached to the purine ring.
2-(6-Amino-9H-purin-9-yl)-N,N-diethylethanaminium: This compound has diethylamino groups attached to the purine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
40424-75-7 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)butane-1,4-diol |
InChI |
InChI=1S/C9H13N5O2/c10-8-7-9(12-4-11-8)14(5-13-7)6(3-16)1-2-15/h4-6,15-16H,1-3H2,(H2,10,11,12) |
InChI Key |
VKKRRDRZIKRXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


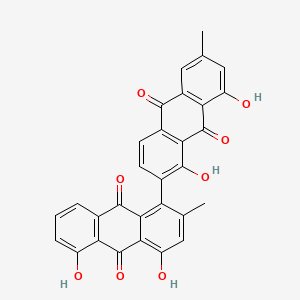
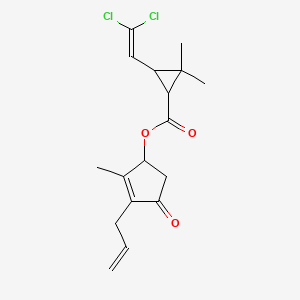
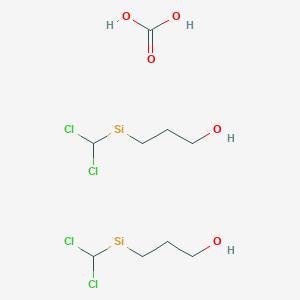
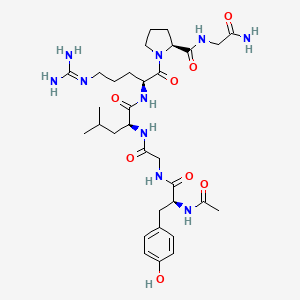
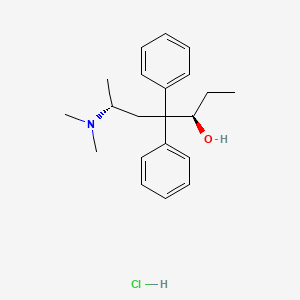
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
